

Edoxaban Hydrochloride: A Comprehensive Physicochemical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Edoxaban hydrochloride

Cat. No.: B1600346

[Get Quote](#)

For immediate release: A detailed technical guide on the core physicochemical properties of **edoxaban hydrochloride**, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of edoxaban's chemical and physical characteristics, crucial for its application in research and formulation development.

Core Physicochemical Properties

Edoxaban is a small molecule, orally bioavailable factor Xa inhibitor. It is a white to pale yellowish-white crystalline powder.^[1] The drug is most commonly supplied as edoxaban tosylate monohydrate for pharmaceutical formulations.

Chemical Structure and Identification

The chemical structure of edoxaban free base is depicted below.

IUPAC Name: N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[2]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide^[1]

CAS Number: 480449-70-5 (Edoxaban free base)^[1]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters of edoxaban and its common salt form, edoxaban tosylate monohydrate.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₀ ClN ₇ O ₄ S	[1]
Molecular Weight	548.06 g/mol	[3]
Appearance	White to pale yellowish-white crystalline powder	[1]
pKa	6.7	[1]

Table 1: Physicochemical Properties of Edoxaban Free Base

Property	Value	Reference
Molecular Formula	C ₃₁ H ₄₀ ClN ₇ O ₈ S ₂ (as monohydrate)	[4]
Molecular Weight	738.27 g/mol (as monohydrate)	[2][4]
Melting Point	245-248 °C (with decomposition)	[1]
Solubility	pH-dependent	[1]
Slightly soluble in water, pH 3-5 buffer	[1]	
Very slightly soluble at pH 6-7	[1]	
Practically insoluble at pH 8-9	[1]	
≥36.9 mg/mL in DMSO	[4]	
≥5.78 mg/mL in Ethanol (with sonication and warming)	[4]	
<2.6 mg/mL in Water	[4]	
Crystal Form (Form I)	Monoclinic	
Space Group: P2 ₁	[5][6]	
a = 7.55097(2) Å	[5][6]	
b = 7.09010(2) Å	[5][6]	
c = 32.80420(21) Å	[5][6]	
β = 96.6720(3)°	[5][6]	
Volume = 1744.348(6) Å ³	[5][6]	
Z = 2	[5][6]	

Table 2: Physicochemical Properties of Edoxaban Tosylate Monohydrate

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the physicochemical characterization of edoxaban.

Solubility Determination (pH-Dependent)

Objective: To determine the aqueous solubility of edoxaban tosylate monohydrate across a range of physiologically relevant pH values.

Methodology:

- **Preparation of Buffers:** Prepare a series of buffers (e.g., citrate, phosphate) at various pH levels (e.g., pH 1, 2, 3, 4, 5, 6, 7, 8, 9).
- **Sample Preparation:** Add an excess amount of edoxaban tosylate monohydrate to a known volume of each buffer solution in separate vials.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Filtration:** Withdraw an aliquot from each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.
- **Quantification:** Analyze the concentration of edoxaban in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** Plot the determined solubility (in mg/mL) against the corresponding pH of the buffer.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of edoxaban.

Methodology (Potentiometric Titration):

- **Sample Preparation:** Dissolve a precisely weighed amount of edoxaban in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
- **Titration Setup:** Use a calibrated pH meter with a suitable electrode and an automated titrator.
- **Titration:** Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[7]

Crystal Form Analysis (Powder X-ray Diffraction)

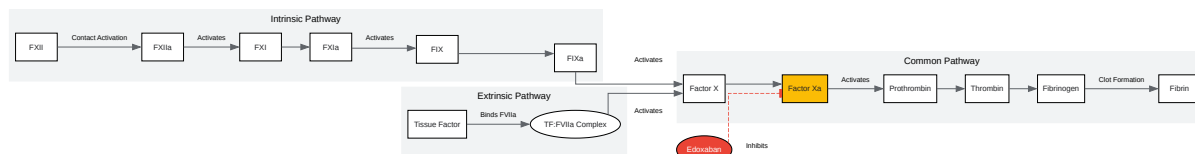
Objective: To characterize the crystalline form of edoxaban tosylate monohydrate.

Methodology:

- **Sample Preparation:** Gently grind a small amount of the crystalline powder to ensure a random orientation of the crystallites. Mount the powdered sample onto a sample holder.
- **Instrument Setup:** Use a powder X-ray diffractometer equipped with a Cu K α radiation source. Set the instrument parameters, such as the voltage and current for the X-ray tube, scan range (e.g., 2θ from 5° to 40°), and scan speed.
- **Data Acquisition:** Collect the diffraction pattern of the sample.
- **Data Analysis:** Analyze the resulting diffractogram by identifying the positions (2θ values) and relative intensities of the diffraction peaks. Compare the obtained pattern with reference patterns from databases (e.g., ICDD) or literature to identify the crystal form.[8] For detailed structural analysis, Rietveld refinement can be performed on the diffraction data.

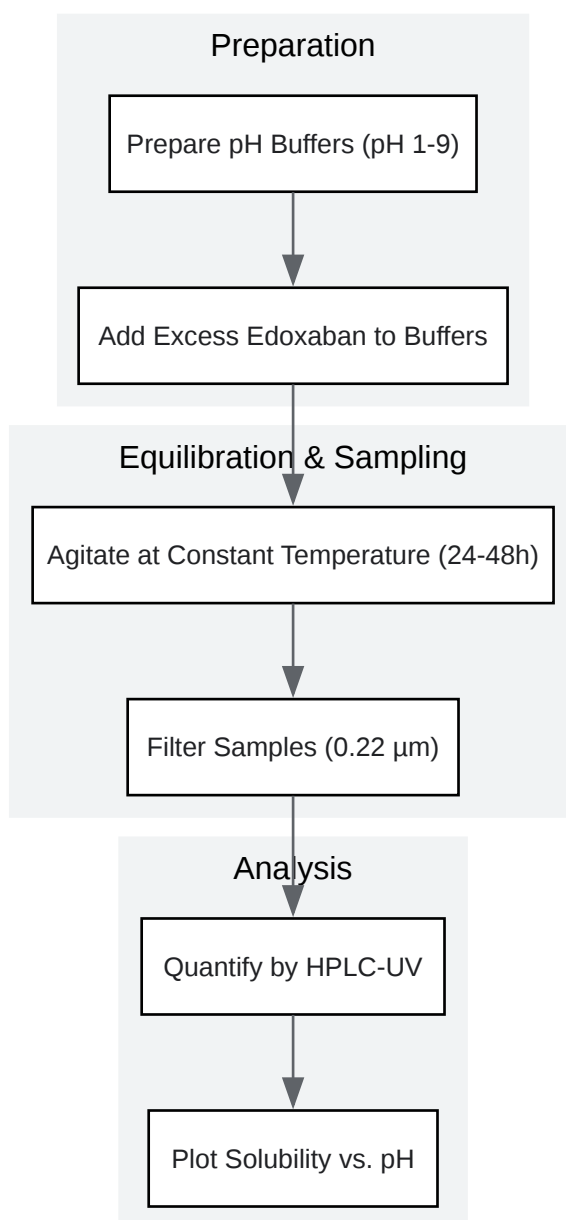
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to edoxaban research.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of edoxaban in the coagulation cascade.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining pH-dependent solubility.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **edoxaban hydrochloride**, essential for its effective use in research and development. The presented data and protocols offer a valuable resource for scientists working with this important anticoagulant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Edoxaban | C₂₄H₃₀ClN₇O₄S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [precision.fda.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Crystal structure of edoxaban tosylate monohydrate Form I, (C₂₄H₃₁ClN₇O₄S)(C₇H₇O₃S)(H₂O) | Semantic Scholar [semanticscholar.org]
- 6. Crystal structure of edoxaban tosylate monohydrate Form I, (C₂₄H₃₁ClN₇O₄S)(C₇H₇O₃S)(H₂O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rigaku.com [rigaku.com]
- To cite this document: BenchChem. [Edoxaban Hydrochloride: A Comprehensive Physicochemical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600346#edoxaban-hydrochloride-physicochemical-properties-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com